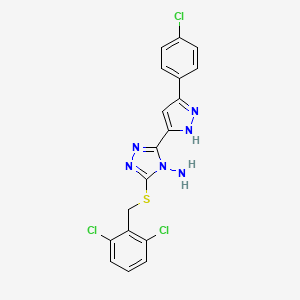
C18H13Cl3N6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C18H13Cl3N6S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C18H13Cl3N6S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of sulfur atoms through a thiolation reaction. The reaction conditions often require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
C18H13Cl3N6S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
C18H13Cl3N6S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which C18H13Cl3N6S exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to C18H13Cl3N6S include other chlorinated aromatic compounds and nitrogen-containing heterocycles with sulfur atoms. Examples include:
C18H13Cl3N6O: A similar compound with an oxygen atom instead of sulfur.
C18H13Cl3N6Se: A selenium-containing analog.
C18H13Cl3N6Te: A tellurium-containing analog.
Uniqueness
The uniqueness of This compound lies in its specific combination of chlorine, nitrogen, and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C18H13Cl3N6S |
|---|---|
Poids moléculaire |
451.8 g/mol |
Nom IUPAC |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H13Cl3N6S/c19-11-6-4-10(5-7-11)15-8-16(24-23-15)17-25-26-18(27(17)22)28-9-12-13(20)2-1-3-14(12)21/h1-8H,9,22H2,(H,23,24) |
Clé InChI |
ASQJIWVARCVFKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC(=NN3)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
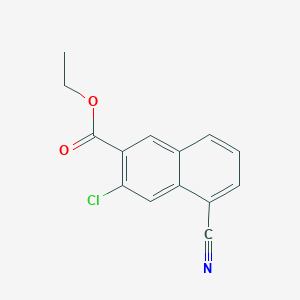
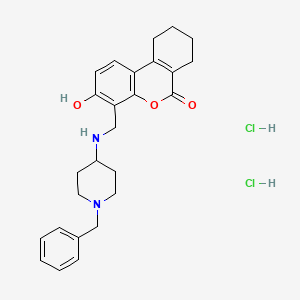

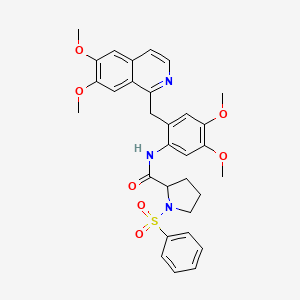
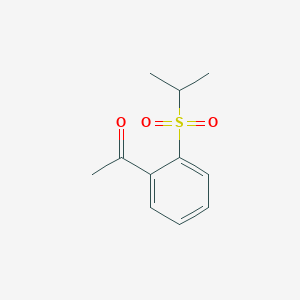
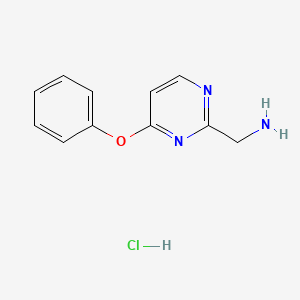
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)
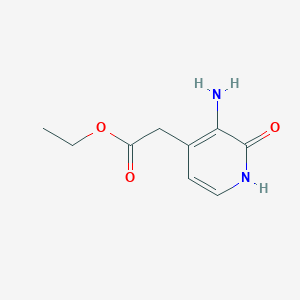
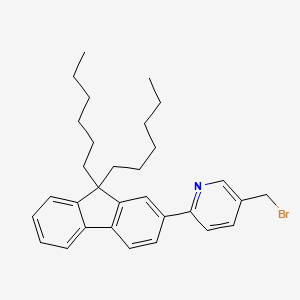
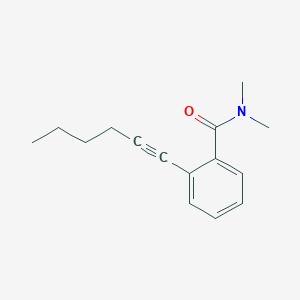
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
